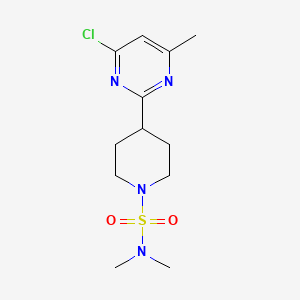
4-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Descripción general
Descripción
The compound is a derivative of pyrimidine, which is a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA . The specific compound you’re asking about seems to have additional functional groups attached to the pyrimidine ring, including a chloro group, a methyl group, and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of a similar compound, 4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine, includes a pyrimidine ring with a chlorine atom and a methyl group attached . The exact structure of your compound would likely be different due to the additional functional groups .Chemical Reactions Analysis
Pyrimidine derivatives can participate in a variety of chemical reactions . They can act as ligands in coordination chemistry, and their electronic and spatial structures can be modified through various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine, the molecular weight is 158.59 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Complexation
Research has been conducted on tosylated aminopyridines and sulfonylated compounds, which are significant in pharmaceuticals as antibiotics. One study focused on synthesizing tosylated 4-aminopyridine and examining its complexation with Ni(II) and Fe(II) ions. This sulfonamide derivative demonstrated potential in increasing biological and catalytic capabilities in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).
Crystal Structures of Organic Salts
In the study of crystal structures of organic salts, protonated pyrimidine rings were found to be hydrogen bonded to sulfonate groups, forming bimolecular ring motifs. This research highlighted the significance of sulfonic acid groups in mimicking carboxylate anions, suggesting applications in understanding molecular interactions and structures (Balasubramani, Muthiah, & Lynch, 2007).
Synthesis of Heterocyclic Compounds
Another study explored the synthesis of N-(Imidazo[1,2-a]pyridin-3-yl) and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides. This research is pivotal for developing methods to create target heterocyclic compounds, which are crucial in pharmaceutical development (Rozentsveig et al., 2013).
Supramolecular Structures
The study of supramolecular structures of various isomeric sulfonamides revealed different hydrogen-bonding arrangements. Understanding these structures is vital for designing drugs and materials with specific molecular interactions (Hulita et al., 2005).
Herbicidal Activity
The synthesis of optically active N-(2-Pyridyloxiran-2-ylmethyl) benzenesulfonamide derivatives showed specific herbicidal activity. This signifies the potential use of such compounds in agricultural applications (Hosokawa et al., 2001).
Reactivity Studies
Research on the reactivity of 2-substituted 3-ethylsulfonylpyridines contributed to understanding the transformation and potential applications of these compounds in chemical syntheses and drug development (Rouchaud, Neus, & Moulard, 1997).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O2S/c1-9-8-11(13)15-12(14-9)10-4-6-17(7-5-10)20(18,19)16(2)3/h8,10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIJBRCNGVDKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCN(CC2)S(=O)(=O)N(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



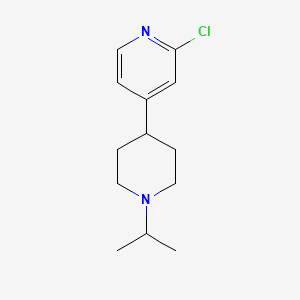

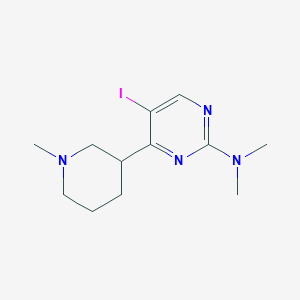
![[5-Iodo-4-(1-methanesulfonyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399201.png)
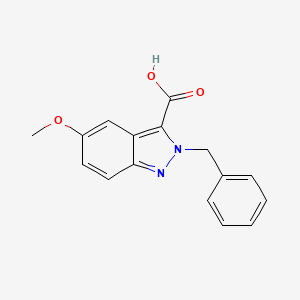
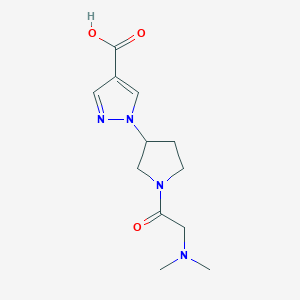
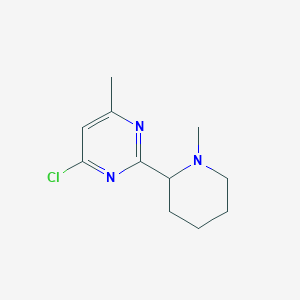
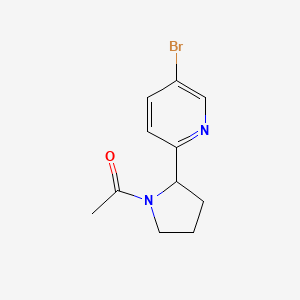
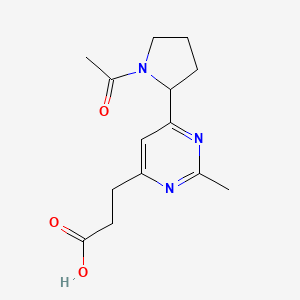
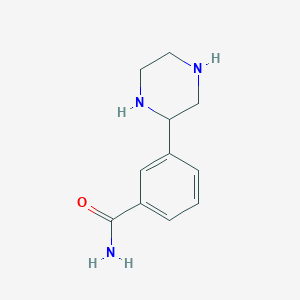
![1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399212.png)
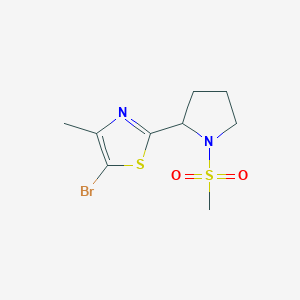
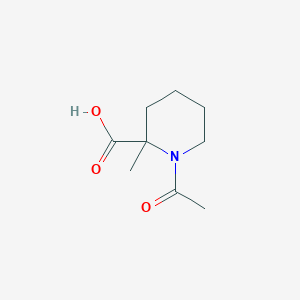
![3-[6-(1-Methanesulfonyl-piperidin-4-yl)-2-methyl-pyrimidin-4-yl]-propionic acid](/img/structure/B1399218.png)